molecular formula C25H20F3N3O2S B11088267 (2Z)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

(2Z)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

Cat. No.: B11088267
M. Wt: 483.5 g/mol
InChI Key: DMNBJHJUQPOGKV-UHFFFAOYSA-N
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Description

(2E)-3-Benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a trifluoromethyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The benzyl and phenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under anhydrous conditions and in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(2E)-3-Benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

    Industrial Chemistry: The compound is utilized in the development of catalysts and other industrial chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of (2E)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for medical purposes.

Uniqueness

(2E)-3-Benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide is unique due to its complex structure, which includes a thiazinane ring and a trifluoromethyl group. This structural complexity imparts specific chemical and physical properties that are not found in simpler compounds like dichloroaniline or Ringer’s lactate solution.

This detailed article provides a comprehensive overview of (2E)-3-benzyl-4-oxo-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H20F3N3O2S

Molecular Weight

483.5 g/mol

IUPAC Name

3-benzyl-4-oxo-N-phenyl-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H20F3N3O2S/c26-25(27,28)18-11-13-20(14-12-18)30-24-31(16-17-7-3-1-4-8-17)22(32)15-21(34-24)23(33)29-19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,29,33)

InChI Key

DMNBJHJUQPOGKV-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)C(F)(F)F)N(C1=O)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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